Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. One efficient method involves refluxing these reactants in acetic acid . Another approach utilizes a sequential opening/closing cascade reaction, where 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles react with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst under ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H and the optimization of reaction conditions for higher yields and scalability are promising avenues for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen and carbon positions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .
Scientific Research Applications
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused ring system, but with different biological activities.
1H-pyrazolo[3,4-c]pyridine: A structural isomer with distinct chemical properties.
Uniqueness
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Overview of this compound
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure enables interactions with various biological targets, making it a candidate for drug development.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungal pathogens. For instance, it showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .
Antiviral Activity
The compound has also been identified as a potential antiviral agent. A study highlighted its inhibitory effects on viral replication mechanisms, particularly against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). The introduction of specific functional groups in the pyrazolo[3,4-b]pyridine scaffold has been shown to enhance its antiviral efficacy .
Inhibition of Kinases
This compound derivatives have been recognized for their ability to inhibit various kinases. Notably, it has been studied as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and inflammation. The compound demonstrated an IC50 value of 0.2 nM for TBK1 inhibition, indicating strong activity . This property positions it as a candidate for developing treatments for cancer and autoimmune diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound binds to active sites on target proteins, modulating their activity. For example, its interaction with TBK1 leads to the inhibition of downstream signaling pathways involved in inflammation .
- Antimicrobial Mechanism : The antibacterial effects are believed to result from disrupting bacterial cell wall synthesis and function, while antifungal activity may involve interference with fungal cell membrane integrity .
Study on Antiviral Efficacy
In a recent study investigating the antiviral properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that this compound exhibited significant inhibitory effects against HSV-1. The study utilized plaque reduction assays to quantify viral replication and determined that the compound could reduce viral load significantly at low concentrations .
Evaluation of Antibacterial Properties
Another study focused on the antibacterial activity of this compound against Escherichia coli and Pseudomonas aeruginosa. Results indicated that this compound could inhibit growth at concentrations as low as 10 µg/mL. This suggests its potential utility in developing new antibiotics .
Data Summary
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUAFHHJDGSGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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